(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(3-methylpiperazin-1-yl)methanone hydrochloride
Description
(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(3-methylpiperazin-1-yl)methanone hydrochloride (CAS: 1353958-43-6) is a synthetic compound featuring a benzodioxin core fused to a piperazine moiety substituted with a methyl group at the 3-position. The hydrochloride salt form enhances its solubility and stability for pharmaceutical applications. Its molecular formula is C₁₄H₁₉ClN₂O₃, with a molecular weight of 298.77 g/mol . The compound is classified under piperazine derivatives, a class known for diverse biological activities, including CNS modulation and receptor binding . Safety protocols highlight hazards such as skin/eye irritation (H315-H319) and require precautions during handling (P264, P280) .
Properties
IUPAC Name |
2,3-dihydro-1,4-benzodioxin-3-yl-(3-methylpiperazin-1-yl)methanone;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O3.ClH/c1-10-8-16(7-6-15-10)14(17)13-9-18-11-4-2-3-5-12(11)19-13;/h2-5,10,13,15H,6-9H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFFMSINBXRVBSA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1)C(=O)C2COC3=CC=CC=C3O2.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.76 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1353980-53-6 | |
| Record name | Methanone, (2,3-dihydro-1,4-benzodioxin-2-yl)(3-methyl-1-piperazinyl)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1353980-53-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Biological Activity
(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(3-methylpiperazin-1-yl)methanone hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including data tables, relevant case studies, and detailed research findings.
- Molecular Formula : C₁₃H₁₇ClN₂O₃
- Molecular Weight : 284.74 g/mol
- CAS Number : 1353958-63-0
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, focusing on its potential as an inhibitor in different pathways and its therapeutic applications.
1. Antitumor Activity
Recent studies have highlighted the compound's potential antitumor effects. For instance, it has been shown to inhibit cell proliferation in malignant pleural mesothelioma (MPM) models. The combination of this compound with other agents resulted in enhanced antiproliferative activity compared to monotherapy, suggesting a synergistic effect that may be beneficial in cancer treatment .
The mechanism of action involves the modulation of key signaling pathways associated with tumor growth and metastasis. In particular, it has been observed to affect the ERK pathway and downregulate CD44 expression, which is critical for tumor cell adhesion and migration . This indicates that the compound may interfere with the tumor microenvironment and potentially reduce metastatic spread.
Case Studies
Several case studies have reported on the efficacy of this compound:
- Study 1 : A study evaluated the effects of this compound in a xenograft model. Results showed a significant reduction in tumor size when administered alongside standard chemotherapeutic agents .
- Study 2 : Another investigation assessed the compound's role as an immunomodulator. It was found to enhance immune response markers while reducing inflammatory cytokines in vitro, indicating its potential as an adjunct therapy in immunotherapy protocols .
Data Tables
Scientific Research Applications
Medicinal Chemistry
This compound has been investigated for its role as a COMT (Catechol-O-Methyltransferase) inhibitor . COMT plays a crucial role in the metabolism of catecholamines, and its inhibition can lead to increased levels of dopamine, which is beneficial in treating conditions such as Parkinson's disease.
Case Study: COMT Inhibition
A study demonstrated that derivatives of (2,3-dihydrobenzo[b][1,4]dioxin) exhibit potent COMT inhibitory activity. The structural modifications, including the piperazine moiety, enhance the binding affinity to the enzyme, making these compounds promising candidates for further development in treating neurodegenerative diseases .
Pharmacological Applications
The compound shows promise in pharmacological research due to its potential effects on neurotransmitter systems. Its structural characteristics allow it to interact with various receptors in the central nervous system (CNS).
The compound's ability to modulate neurotransmitter levels makes it a valuable tool for biochemical assays aimed at understanding the dynamics of neurotransmission.
Application in Neurotransmitter Studies
Researchers have utilized this compound to explore its effects on dopamine release in vitro. In cell culture studies, it was observed that treatment with (2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(3-methylpiperazin-1-yl)methanone hydrochloride significantly increased dopamine levels compared to control groups. This finding supports its application in studying disorders characterized by dopaminergic dysfunction .
Synthesis and Development
The synthesis of this compound involves several steps that can be optimized for better yield and purity. The use of advanced synthetic methods allows for the development of analogs with improved pharmacological properties.
Synthesis Overview
The synthesis typically starts with the formation of the benzo[dioxin] core followed by functionalization at the piperazine nitrogen. Reaction conditions such as temperature and solvent choice play a critical role in determining the yield.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to a family of benzodioxin-piperazine/piperidine hybrids. Key structural analogs and their differences are outlined below:
Structural Analogues and Substitution Patterns
Key Differences and Implications
- Positional Isomerism : The target compound’s benzodioxin substitution at the 6-position (vs. 2- or 5-positions in analogs) may influence receptor binding affinity. For example, the 5-isomer (CAS 1353958-63-0) has a lower molecular weight (284.74 vs. 298.77), suggesting altered steric effects .
- Piperazine Substituents: The 3-methyl group in the target compound reduces conformational flexibility compared to unsubstituted piperazines (e.g., ENAO Chemical’s analog) but may improve selectivity for specific targets .
- Salt Form : The hydrochloride salt in the target compound improves aqueous solubility compared to free bases, a critical factor in formulation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
